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Compound of Interest

4-Chloro-2-(methylthio)pyrimidine-
Compound Name:

5-carboxamide
CAS No.: 880613-19-4

Cat. No.: B3292759

Get Quote

Abstract & Strategic Overview

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the
T790M mutation. The synthesis strategy outlined here adopts a convergent approach, which
minimizes linear steps and maximizes yield. The process hinges on the construction of two key
fragments:[1][2]

¢ Fragment A: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (The Heterocyclic Core).
e Fragment B: 4-Fluoro-2-methoxy-5-nitroaniline (The Central Scaffold).

This guide provides the step-by-step protocol for coupling these fragments, introducing the
solubilizing amine tail, and installing the acrylamide warhead.

Retrosynthetic Analysis (Graphviz)
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Osimertinib (AZD9291)
Target Molecule

Acryloyl Chloride Diamino Intermediate
(Warhead) (Reduced Precursor)

Nitro Reduction
(Fe/NH4CI or H2/Pd)

Nitro Intermediate
(Coupled Core)

SNAr Displacement
(of Fluorine)

N,N,N'-Trimethylethylenediamine

Fragment A:

(Solubilizing Tail) 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Click to download full resolution via product page

Caption: Retrosynthetic disconnection of Osimertinib revealing the convergent assembly of the

indole-pyrimidine core and the substituted aniline scaffold.

Material Characterization & Safety
Key Starting Materials

Coupling

Fragment B:

4-Fluoro-2-methoxy-5-nitroaniline
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Critical Quality

Component CAS Number Role .

Attribute (CQA)

. Purity >98% (HPLC),

Fragment A 1421372-67-9 Heterocyclic Core ]

Moisture <0.5%

Assay >99%,
Fragment B 1075705-01-9 Central Scaffold -

Regioisomer free

_ _ o Water content <0.1%

Amine Tail 142-25-6 Solubilizing Group )

(Karl Fischer)

] Freshly distilled, clear

Acryloyl Chloride 814-68-6 Warhead

liquid

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All reactions involving this
reagent must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).
Nitro-aromatics are potentially explosive; avoid thermal shock.

Detailed Experimental Protocols
Step 1: Coupling of Fragment A and Fragment B

This step involves a Nucleophilic Aromatic Substitution (SNAr) where the aniline nitrogen of
Fragment B attacks the 2-position of the chloropyrimidine (Fragment A).

o Objective: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-
yl)pyrimidin-2-amine.

e Reagents:

[e]

Fragment A (1.0 eq)

[e]

Fragment B (1.1 eq)

o

p-Toluenesulfonic acid monohydrate (p-TsOH) (1.2 eq)

Solvent: 2-Butanol or n-Butanol.

[¢]
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Protocol:

e Charge: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and
magnetic stirrer, dissolve Fragment A (10.0 g, 41.0 mmol) and Fragment B (8.4 g, 45.1
mmol) in 2-Butanol (100 mL).

o Catalyst Addition: Add p-TsOH (9.4 g, 49.2 mmol) in a single portion.
e Reaction: Heat the mixture to 100°C (Reflux) under nitrogen atmosphere. Stir for 6-8 hours.
o Process Check: Monitor by HPLC. The reaction is complete when Fragment A is <1.0%.

o Workup: Cool the reaction mixture to room temperature (20-25°C). The product typically
precipitates as a solid.

« Filtration: Filter the solid and wash the cake with cold 2-Butanol (2 x 20 mL) followed by
Ethanol (2 x 20 mL).

e Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
o Expected Yield: 85-90%

o Appearance: Yellow to orange solid.

Step 2: Introduction of the Amine Talil

The fluorine atom on the benzene ring is activated by the ortho-nitro group and para-amine
linkage, making it susceptible to displacement by the secondary amine of the tail.

e Objective: Synthesis of N-(4-(N-(2-(dimethylamino)ethyl)-N-methylamino)-2-methoxy-5-
nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

e Reagents:

[¢]

Product from Step 1 (1.0 eq)

[e]

N,N,N'-Trimethylethylenediamine (1.5 eq)

[e]

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
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o Solvent: DMF or DMAC.
Protocol:
e Charge: Suspend the Step 1 Intermediate (10.0 g) in DMF (50 mL).

o Addition: Add DIPEA (2.0 eq) followed by N,N,N'-Trimethylethylenediamine (1.5 eq)
dropwise.

e Reaction: Heat to 80-85°C. Stir for 4-6 hours.
o Mechanism:[1][2][3] SNAr displacement of the Fluorine atom.

e Quench: Pour the reaction mixture into Ilce Water (200 mL) with vigorous stirring. The
product will precipitate.

« |solation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and amine.

Purification: Recrystallize from Acetonitrile if purity is <98%.

Step 3: Nitro Reduction

The nitro group is reduced to an aniline functionality to allow for the final acrylamide
attachment.

o Objective: Synthesis of the Diamino Intermediate.

e Reagents:

[e]

Product from Step 2 (1.0 eq)

o

Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)

[¢]

Solvent: Ethanol/Water (3:1).
o Alternative: Hydrogenation (Pd/C, H2 gas) is cleaner but requires pressure equipment.

Protocol (Fe/NH4CI Method):
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e Charge: Dissolve Step 2 Product (10.0 g) in Ethanol (80 mL) and Water (20 mL).
e Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).
o Reaction: Heat to Reflux (78°C) for 2-4 hours.

o Observation: Color change from orange/red to pale yellow/brown.

« Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot
ethanol.

» Concentration: Evaporate the solvent under reduced pressure.

o Extraction: Dissolve the residue in DCM, wash with water, dry over Na2S04, and
concentrate to obtain the crude diamine.

Step 4: Acrylation (Final Step)

This is the most critical step. Over-acrylation or polymerization must be avoided.
o Objective: Synthesis of Osimertinib (Free Base).

e Reagents:

[¢]

Diamino Intermediate (1.0 eq)

[e]

Acryloyl Chloride (1.05 eq)

o

DIPEA (1.5 eq)

[¢]

Solvent: THF or DCM (Anhydrous).
o Temperature: 0°C to 5°C.
Protocol:

e Setup: In a dry flask under nitrogen, dissolve the Diamino Intermediate (5.0 g) and DIPEA
(1.5 eq) in Anhydrous THF (50 mL). Cool to 0°C in an ice bath.
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» Addition: Dissolve Acryloyl Chloride (1.05 eq) in THF (10 mL) and add it dropwise over 30
minutes. Maintain temperature <5°C.

o Critical Control: Rapid addition causes exotherms and impurity formation (dimers).
e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
e Quench: Add saturated NaHCO3 solution (20 mL).

o Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine.[1] Dry over
Na2S04.[1]

« Purification: Flash chromatography (DCM:MeOH:NH3) or recrystallization from Ethyl
Acetate/Hexane.

Process Workflow Diagram

Step 1: SNAr Coupling
(100°C, p-TsOH)

\ 7

Intermediate 2 Step 3: Nitro Reduction
tuted Nitro) > (Fe/NH4CI)

Step 4: Acrylation
(0°C, Controlled)

Click to download full resolution via product page

Caption: Operational workflow for the synthesis of Osimertinib from key intermediates.

Analytical Controls & Troubleshooting
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Parameter

Method

Acceptance
Criteria

Troubleshooting

Reaction Completion
(Step 1)

HPLC (C18 Column)

Fragment A< 1.0%

Extend reflux time;
add 0.1 eq more

catalyst.

Purity of Intermediate

Recrystallize from

) HPLC >98.0% Area Acetonitrile to remove
unreacted amine.
Acryloyl chloride
Water Content (Step ] ] hydrolyzes rapidly;
Karl Fischer <0.05% in Solvent
4) ensure anhydrous
conditions.
Control temp at 0°C
Impurity: Dimer LC-MS <0.15% strictly; avoid excess

acryloyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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